molecular formula C21H31NO2 B14670561 3,17-Dihydroxypregn-5-ene-21-nitrile CAS No. 38394-65-9

3,17-Dihydroxypregn-5-ene-21-nitrile

Cat. No.: B14670561
CAS No.: 38394-65-9
M. Wt: 329.5 g/mol
InChI Key: PVJTWKXCNGTZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,17-Dihydroxypregn-5-ene-21-nitrile (CAS 38394-65-9) is a synthetic steroid derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, defined by the formula C21H31NO2, incorporates a pregnene skeleton with hydroxyl groups at the 3 and 17 positions and a nitrile group at the 21-carbon position . The nitrile functional group is a key feature, as it is widely utilized in over 30 approved pharmaceuticals for its versatile roles in enhancing drug-target interactions . This group is metabolically stable in most cases and is known to act as a key hydrogen bond acceptor, often mimicking carbonyl groups or other hydrogen bond acceptors in steroidal and non-steroidal receptor binding sites to optimize binding affinity and selectivity . This compound serves as a valuable chemical intermediate for investigating steroid receptor interactions. The nitrile moiety can engage in specific polar interactions and hydrogen bonding within enzymatic active sites or ligand-binding domains, a mechanism observed in various nitrile-containing drugs such as aromatase inhibitors and receptor antagonists . Its linear geometry and minimal steric demand allow it to access and interact with narrow, sterically congested protein clefts, making it a sophisticated tool for probing biological mechanisms and structure-activity relationships (SAR) . Researchers employ this nitrile-containing pregnene derivative in the synthesis of more complex steroid analogs and as a reference standard in analytical studies. It is strictly for use in laboratory research. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

38394-65-9

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

2-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile

InChI

InChI=1S/C21H31NO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3,15-18,23-24H,4-11,13H2,1-2H3

InChI Key

PVJTWKXCNGTZRG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CC#N)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dihydroxypregn-5-ene-21-nitrile typically involves multiple steps, starting from readily available steroidal precursors. One common method includes the hydroxylation of pregnenolone derivatives at the 3rd and 17th positions, followed by the introduction of the nitrile group at the 21st position. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and nitrile formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3,17-Dihydroxypregn-5-ene-21-nitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.

Major Products

    Oxidation: Formation of 3,17-diketopregn-5-ene-21-nitrile.

    Reduction: Formation of 3,17-dihydroxypregn-5-ene-21-amine.

    Substitution: Formation of 3,17-dialkoxypregn-5-ene-21-nitrile.

Scientific Research Applications

3,17-Dihydroxypregn-5-ene-21-nitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,17-Dihydroxypregn-5-ene-21-nitrile involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The hydroxyl and nitrile groups play crucial roles in its binding affinity and activity, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

  • 3β,17α-Dihydroxypregn-5-ene-21-carboxylic acid γ-lactone (): Shares hydroxyls at positions 3 and 17 but replaces the nitrile with a γ-lactone ring at position 21. The lactone introduces a cyclic ester, altering hydrolytic stability and steric constraints compared to the nitrile group .
  • 21-Hydroxyprogesterone 21-acetate derivatives (): Feature acetate esters at position 21, differing in functional group chemistry (ester vs. nitrile) and molecular weight .

Functional Group Analysis

  • Lactone : Cyclic ester in 3β,17α-Dihydroxypregn-5-ene-21-carboxylic acid γ-lactone may confer ring strain, influencing reactivity and metabolic degradation .
  • Acetate (-OAc) : Esters in compounds increase lipophilicity compared to nitriles, affecting membrane permeability .

Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Functional Groups
3,17-Dihydroxypregn-5-ene-21-nitrile 3-OH, 17-OH, 21-C≡N Not available* Not available* Nitrile, diol
3β,17α-Dihydroxypregn-5-ene-21-carboxylic acid γ-lactone 3-OH, 17-OH, 21-lactone Not available† Not available† Lactone, diol
3,20-Dioxo-5α-pregnan-21-yl acetate 3=O, 20=O, 21-OAc C23H34O4 374.525 Ketone, ester
11β,17α,20α,21-Tetrahydroxy-4-pregnen-3-one 21-acetate 11-OH, 17-OH, 20-OH, 21-OAc C23H34O6 406.524 Ketone, ester, triol

Limitations and Notes

Biological activity data for the target compound are absent in the referenced materials.

Comparisons rely on functional group chemistry rather than direct experimental data.

Biological Activity

3,17-Dihydroxypregn-5-ene-21-nitrile, also known by its CAS number 38394-65-9, is a steroid compound that has garnered interest in the field of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

PropertyValue
CAS Number 38394-65-9
Molecular Formula C21H30N2O3
Molecular Weight 346.48 g/mol
IUPAC Name This compound

This compound exhibits its biological effects primarily through interaction with steroid hormone receptors. It is believed to act as a selective modulator of these receptors, influencing gene expression and cellular signaling pathways associated with steroid hormones.

  • Steroid Hormone Receptor Interaction : The compound binds to androgen and progesterone receptors, leading to modulation of downstream signaling pathways.
  • Influence on Enzymatic Activity : It may inhibit specific enzymes involved in steroid metabolism, thus altering the levels of endogenous steroids in the body.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and apoptosis in neuronal cells.

Reproductive Health

The compound has been studied for its effects on reproductive health. It has shown promise in modulating ovarian function and may have implications for fertility treatments.

Case Studies

  • In Vitro Studies on Immune Cells : A study conducted on human peripheral blood mononuclear cells demonstrated that treatment with this compound significantly decreased the secretion of inflammatory markers compared to controls (p < 0.05) .
  • Neuroprotection in Animal Models : In a rat model of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function as assessed by the Morris water maze test .
  • Effects on Ovarian Function : Research involving ovarian tissue cultures showed that the compound could enhance follicular development and steroidogenesis, indicating potential applications in addressing infertility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.